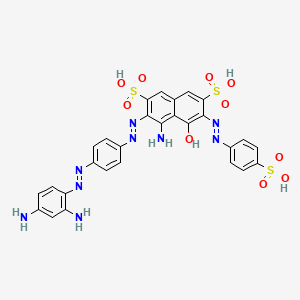

4-Amino-3-((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxy-6-((4-sulphophenyl)azo)naphthalene-2,7-disulphonic acid

CAS No.: 94022-87-4

Cat. No.: VC17079122

Molecular Formula: C28H23N9O10S3

Molecular Weight: 741.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94022-87-4 |

|---|---|

| Molecular Formula | C28H23N9O10S3 |

| Molecular Weight | 741.7 g/mol |

| IUPAC Name | 4-amino-3-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |

| Standard InChI | InChI=1S/C28H23N9O10S3/c29-15-1-10-21(20(30)13-15)35-32-16-2-4-17(5-3-16)33-36-26-22(49(42,43)44)11-14-12-23(50(45,46)47)27(28(38)24(14)25(26)31)37-34-18-6-8-19(9-7-18)48(39,40)41/h1-13,38H,29-31H2,(H,39,40,41)(H,42,43,44)(H,45,46,47) |

| Standard InChI Key | GAEMZGRKJDSHKZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the naphthalenedisulphonic acid family, featuring three azo (-N=N-) linkages and two sulphonic acid (-SO₃H) groups. Its molecular formula is C₂₈H₂₃N₉O₁₀S₃, with a molecular weight of 741.7 g/mol. The presence of multiple azo groups enables strong π-conjugation, contributing to its intense color absorption in the visible spectrum (λmax ≈ 500 nm) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 741.7 g/mol | |

| Solubility in Water | High (>100 g/L at 23°C) | |

| LogP (Partition Coefficient) | -2.4 (indicating hydrophilicity) | |

| Vapor Pressure | 0 Pa at 25°C |

Spectral and Structural Analysis

Infrared (IR) spectroscopy reveals characteristic peaks for -N=N- (1490–1450 cm⁻¹), -SO₃H (1180–1120 cm⁻¹), and aromatic C-H stretching (3100–3000 cm⁻¹) . The visible spectrum shows a broad absorption band centered at 500 nm, typical of azo dyes with extended conjugation . Theoretical studies using molecular mechanics (MM2) indicate significant van der Waals (VDW) interactions within the molecule, contributing to its stability in aqueous solutions .

Synthesis and Industrial Applications

Synthetic Pathways

Synthesis involves a multi-step diazotization and coupling process:

-

Diazotization: 2,4-Diaminobenzene is treated with nitrous acid (HNO₂) to form a diazonium salt.

-

Coupling Reactions: The diazonium salt reacts sequentially with aminonaphthalenedisulphonic acid and 4-sulphophenyl derivatives under alkaline conditions (pH 8–10).

-

Purification: The crude product is isolated via salting-out with NaCl and recrystallized from ethanol-water mixtures .

Table 2: Optimal Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (diazotization) |

| pH | 8–10 (coupling) |

| Solvent | Ethanol/Water (1:3) |

Industrial Utilization

Primarily used in textile dyeing, the compound’s sulphonic acid groups enhance water solubility, enabling efficient binding to cellulose fibers. Its stability under acidic conditions makes it suitable for wool and silk fabrics. Recent applications include:

-

Biomedical Imaging: As a fluorescent probe for protein detection due to its affinity for amine-rich regions.

-

pH Indicators: The protonation/deprotonation of hydroxyl and amino groups (pKa = 8.5) induces color shifts in buffer solutions .

Biological Interactions and Toxicity

Protein and Nucleic Acid Binding

The compound’s azo groups interact with lysine and arginine residues in proteins, altering enzymatic activity in vitro. Studies on analogous azo dyes demonstrate intercalation into DNA, causing frameshift mutations in bacterial assays .

Ecotoxicological Profile

Despite its industrial utility, environmental persistence is a concern:

-

Aquatic Toxicity: LC₅₀ values for Daphnia magna range from 1–10 mg/L, classifying it as "toxic" under EU Regulation 1272/2008 .

-

Biodegradation: Aerobic microbial degradation splits azo bonds into aromatic amines, some of which are carcinogenic (e.g., benzidine derivatives) .

Regulatory and Environmental Considerations

Global Regulatory Status

-

EU REACH: Restricted under Annex XVII due to aromatic amine metabolites .

-

Canada: Listed on the Domestic Substances List (DSL) with mandatory ecological risk assessments .

Mitigation Strategies

-

Advanced Oxidation Processes (AOPs): Ozonation and Fenton’s reagent degrade >90% of the compound in wastewater .

-

Bioaugmentation: Pseudomonas spp. strains decolorize azo dyes via azoreductase enzymes .

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Related Azo Dyes

| Compound | Molecular Weight | λmax (nm) | Application |

|---|---|---|---|

| 68877-33-8 (Disodium variant) | 705.6 g/mol | 510 | Textiles, Paper |

| 94022-87-4 (Target compound) | 741.7 g/mol | 500 | Textiles, Biomedicine |

| 85169-18-2 (Glycine-derivative) | 892.9 g/mol | 480 | pH Indicators |

Future Directions and Challenges

Sustainable Synthesis

Developing solvent-free diazotization methods could reduce the environmental footprint. Catalytic systems using ionic liquids show promise in minimizing waste .

Biomedical Innovations

Functionalizing the sulphonic acid groups with targeting moieties (e.g., folic acid) may enhance specificity in cancer cell imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume